8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-heptyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2/c1-3-4-5-6-7-12-27-19(28)17-18(24(2)21(27)29)23-20-25(13-14-26(17)20)16-10-8-15(22)9-11-16/h8-11H,3-7,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIKWOZAAUHDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazopurine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazopurine nucleus.
Introduction of the fluorophenyl group: This is achieved through a substitution reaction where a fluorophenyl moiety is introduced to the imidazopurine core.
Attachment of the heptyl chain: The heptyl chain is introduced via alkylation reactions, often using heptyl halides in the presence of a base.
Methylation: The final step involves the methylation of the imidazopurine core to obtain the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group participates in aromatic nucleophilic substitution (SₙAr) under specific conditions. The electron-withdrawing fluorine atom activates the para position for substitution, though steric hindrance from the heptyl chain may limit reactivity.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| SₙAr with amines | DMSO, 80°C, 12h | Replacement of fluorine with amine groups | |
| Halogen exchange | CuBr₂, DMF, 120°C | Fluorine replaced by bromine |
Cycloaddition Reactions
The imidazo[1,2-g]purine core enables 1,3-dipolar cycloadditions , particularly with azides or nitrile oxides, forming triazole or isoxazole rings fused to the purine system.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Phenyl azide | Cu(I) catalyst, RT, 6h | Triazole-fused derivative | |
| Nitrile oxide | Toluene, reflux, 8h | Isoxazole adduct at C6 position |
Oxidation-Reduction Reactions
The heptyl chain undergoes oxidation to ketones or carboxylic acids, while the purine core shows redox activity at nitrogen centers.
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Heptyl chain oxidation | KMnO₄, acidic conditions | Terminal -CH₃ → -COOH | |
| Purine core reduction | NaBH₄, ethanol | Saturation of N=C bonds |
Ester Hydrolysis and Functionalization
The 2,4-dione moiety undergoes base-catalyzed hydrolysis to yield carboxylic acid derivatives, enabling further functionalization.
| Condition | Reagent | Product | Reference |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (1M), 60°C, 4h | 2,4-Dicarboxylic acid derivative | |
| Esterification | AcCl, pyridine | Acetylated dione |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura and Heck reactions modify the fluorophenyl or purine rings, enhancing pharmacophoric diversity.
| Reaction | Catalyst | Outcome | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl systems at fluorophenyl position | |
| Heck reaction | Pd(OAc)₂, P(o-tol)₃ | Alkenylation at C7 of purine |
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-g]purines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance:
- Kinase Inhibition : Studies have shown that compounds similar to this imidazo[1,2-g]purine can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced cancer cell growth and increased apoptosis in tumor cells .
Antiviral Properties
The antiviral potential of imidazo[1,2-g]purines has also been explored. The compound's structure allows it to mimic nucleotides and interfere with viral replication processes. For example:
- Inhibition of Viral Replication : Research suggests that the compound can inhibit the replication of viruses such as HIV and Hepatitis C by targeting viral polymerases .
Biochemical Applications
Enzyme Modulation
The compound has been investigated for its effects on various enzymes:
- Phosphodiesterase Inhibition : It may act as a phosphodiesterase inhibitor, which could be beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) by increasing intracellular cAMP levels and promoting bronchodilation.
Material Science Applications
Nanotechnology
Recent studies have explored the use of imidazo[1,2-g]purines in nanotechnology:
- Nanocarriers for Drug Delivery : The compound can be utilized as a building block for creating nanocarriers that enhance the delivery of therapeutic agents to targeted sites within the body. Its unique chemical properties allow for functionalization that improves solubility and stability of drug formulations.
Case Study 1: Anticancer Activity
A study conducted on a series of imidazo[1,2-g]purine derivatives demonstrated that modifications at the 4-position significantly enhanced their anticancer activity against various cancer cell lines. The specific derivative containing the 4-fluorophenyl group showed promising results in inhibiting tumor growth in xenograft models .
Case Study 2: Antiviral Efficacy
In vitro studies on the antiviral activity against Hepatitis C virus revealed that this compound effectively reduced viral load by interfering with RNA polymerase activity. The results indicated a dose-dependent response where higher concentrations led to significant reductions in viral replication.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Receptor Binding :
- Alkyl Chain Length : The target compound’s 3-heptyl group confers higher lipophilicity (logP ~4.2 estimated) compared to shorter chains (e.g., propyl in compound 73). This may enhance tissue penetration but reduce solubility .
- Aryl Group Topology : 4-Fluorophenyl (target) vs. 3-chlorophenyl () alters electronic and steric profiles, affecting receptor affinity. Fluorine’s electronegativity enhances hydrogen bonding, while chlorine’s bulk may hinder binding .
Pharmacological Selectivity: Compound 73 () demonstrates subnanomolar A3 adenosine receptor affinity (Ki = 0.8 nM) with >3,000-fold selectivity over A1/A2A receptors. This highlights the importance of 1-benzyl and 3-propyl groups for A3 specificity . By contrast, notes imidazo-purine-diones with piperazinylpropyl chains (e.g., 6a–i) exhibit serotonin receptor (5-HT1A) modulation, reducing immobility time in forced swim tests (FST) .
Physicochemical Properties: logP and Solubility: The target compound’s heptyl chain likely increases logP (estimated ~4.2) compared to methoxyethyl (logP ~2.5 for ) or propyl (logP ~3.0 for compound 73). This trade-off impacts bioavailability .
Research Findings and Implications
- Adenosine Receptor Antagonists: Compound 73’s subnanomolar A3 affinity suggests that imidazo-purine-diones are viable scaffolds for neurodegenerative or cancer therapies. The target compound’s heptyl chain may enhance blood-brain barrier penetration but requires functional validation .
- Serotonin Receptor Modulators: demonstrates that N-8-arylpiperazinylpropyl derivatives (e.g., 6a–i) reduce immobility in FST, comparable to imipramine. The target compound’s lack of a piperazine moiety may shift its activity toward adenosine receptors .
- Synthetic Feasibility : Long alkyl chains (e.g., heptyl) introduce synthetic challenges, such as purification difficulties and low yields, as seen in (29% yield for a related compound) .
Biological Activity
The compound 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a member of the imidazopurine family and has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C17H20FN5O2
- Molecular Weight : 353.38 g/mol
- IUPAC Name : 8-(4-fluorophenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
Structural Features
The compound features a fluorophenyl group which may influence its interaction with biological targets. The heptyl chain contributes to its lipophilicity and potential membrane permeability.
Target Interactions
Research suggests that the compound interacts with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, studies indicate that it may inhibit poly(ADP-ribose) polymerase (PARP) activity which is crucial in DNA repair mechanisms. This inhibition could lead to increased sensitivity of cancer cells to DNA-damaging agents .
Cellular Effects
The biological activity of the compound is linked to several cellular effects:
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it showed an EC50 of 0.3 nM against BRCA1 mutant breast cancer cells .
- Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects through the modulation of nitric oxide production in macrophages .
Pharmacological Profile
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | EC50 = 0.3 nM against BRCA1 mutant cells | |
| Enzyme Inhibition | PARP inhibition with Ki = 1.2 nM | |
| Anti-inflammatory | Inhibition of LPS-induced NO production |
Case Studies
- Breast Cancer Xenograft Model : In a study involving MX-1 breast cancer xenografts in mice, the compound was administered orally and demonstrated remarkable antitumor efficacy when used alone or in combination with chemotherapy agents like temozolomide .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound's binding affinity for PARP enzymes could be attributed to its unique structural features that facilitate specific interactions at the active site .
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry. Fluorine-specific F NMR resolves fluorophenyl group orientation .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., observed vs. calculated m/z for C₂₁H₂₅F₄N₅O₂) .
- X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD provides bond-length data and 3D conformation. Comparable imidazo-pyridine analogs show planar heterocyclic cores with fluorophenyl groups orthogonal to the main ring .
Basic: How do structural modifications (e.g., fluorophenyl position, heptyl chain length) influence bioactivity?
Q. Methodological Answer :
- Fluorophenyl Group : The electron-withdrawing fluorine enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. Substitution at the 4-position optimizes steric compatibility in related purine derivatives .
- Heptyl Chain : Longer alkyl chains (e.g., heptyl vs. methyl) increase lipophilicity, improving membrane permeability. However, excessive chain length may reduce solubility—balance via logP calculations (e.g., using MarvinSketch) .
Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?
Q. Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to screen variables: temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for cross-coupling). Statistical analysis identifies optimal conditions .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at maximal product formation .
- Byproduct Mitigation : Introduce scavenger resins (e.g., QuadraSil™ MP for metal removal) or adjust stoichiometry to limit side reactions .
Advanced: How should researchers address contradictions in biological activity data across studies?
Q. Methodological Answer :
- Reproducibility Checks : Validate assays under standardized conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Multivariate Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., solvent DMSO % affecting cell viability) .
- Target Engagement Studies : Confirm compound-target interaction via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to rule off-target effects .
Advanced: What computational methods predict the compound’s reactivity and regioselectivity in derivatization?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazo-purine core. For example, C-7 is often more reactive than C-2 in analogous systems .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation free energy in DMSO vs. acetonitrile) to predict regioselectivity .
- Machine Learning (ML) : Train models on existing imidazo-purine reaction datasets to forecast optimal catalysts (e.g., Pd vs. Cu) for cross-coupling steps .
Advanced: How can selectivity for specific enzyme isoforms be engineered into this compound?
Q. Methodological Answer :
- Structural Bioinformatics : Align target enzyme isoforms (e.g., kinase X vs. Y) using Clustal Omega. Identify divergent active-site residues for selective inhibitor design .
- Fragment-Based Drug Design (FBDD) : Screen fragment libraries against isoform-specific pockets. Attach fragments to the heptyl chain via click chemistry .
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade specific isoforms selectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
